1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
説明
特性
IUPAC Name |
1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(3-phenylpropyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O2/c1-17-9-7-13-27(15-17)16-19-24-21-20(22(29)26(3)23(30)25(21)2)28(19)14-8-12-18-10-5-4-6-11-18/h4-6,10-11,17H,7-9,12-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDULCTZIBSYMEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1,3-Dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine family. Its unique structure and substituents suggest significant potential in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C23H32N5O2
- Molecular Weight : 410.5 g/mol
- CAS Number : 851942-38-6
The structure features a purine core with dimethyl groups at positions 1 and 3, a piperidine derivative at position 8, and a phenylpropyl group at position 7. This arrangement is crucial for its biological interactions.
Research indicates that this compound may interact with various biological targets, particularly neurotransmitter receptors. It has been identified as a potential ligand for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), which are implicated in mood regulation and anxiety disorders. Its activity suggests possible antidepressant and anxiolytic properties .
Biological Activities
- Antidepressant Effects : The compound's interaction with serotonin receptors indicates its potential use in treating depression. Studies have shown that similar compounds exhibit significant binding affinity to these receptors, leading to mood enhancement .
- Anxiolytic Properties : The ability to modulate serotonin receptor activity suggests potential for reducing anxiety symptoms .
- Analgesic and Anti-inflammatory Effects : Derivatives of this compound have demonstrated efficacy in pain management and inflammation reduction. This is particularly relevant in conditions where chronic pain is a symptom .
Comparative Analysis with Related Compounds
To understand its unique properties, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione | Lacks dimethyl and piperidine groups | Potentially similar activity but less potent |
| 8-(4-methylpiperidin-1-yl)-3-methylpurine | Similar piperidine substitution | Anticancer properties reported |
| 8-(morpholinomethyl)-7-(3-methylphenyl)purine | Morpholine instead of piperidine | Antidepressant activity noted |
This table highlights how specific substitutions enhance biological activity compared to other purine derivatives .
Case Studies
Several studies have focused on the pharmacological effects of this compound:
- Study on Serotonin Receptor Binding :
-
Analgesic Activity Assessment :
- In vivo studies demonstrated that derivatives of this compound significantly reduced pain responses in animal models.
- The anti-inflammatory effects were also noted through decreased levels of pro-inflammatory cytokines .
科学的研究の応用
Scientific Research Applications
The compound has been studied for its diverse applications in medicinal chemistry and pharmacology. Below are some notable areas of research:
Pharmacological Studies
Research indicates that this compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
- CNS Activity : The compound has demonstrated both stimulant and depressant effects on the central nervous system (CNS). Studies involving various derivatives have shown that modifications in the structure can lead to varying degrees of CNS stimulation or depression, making it useful for developing treatments for mood disorders .
- Antidepressant Properties : Some derivatives of this compound have shown promise in animal models for antidepressant activity. The dual action of stimulating and depressing effects may be leveraged to create balanced treatments for depression .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes, which is crucial in drug development:
- Phospholipase A2 Inhibition : Research has indicated that compounds similar to 1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione can inhibit phospholipase A2 activity. This inhibition is significant as it relates to drug-induced phospholipidosis, a condition characterized by excessive accumulation of phospholipids in cells .
Anticancer Research
Preliminary studies suggest that this compound may possess anticancer properties:
- Cell Proliferation Inhibition : In vitro studies have indicated that certain derivatives can inhibit the proliferation of cancer cells. The mechanisms involve interference with cell cycle progression and induction of apoptosis in tumor cells .
Case Studies
Several case studies have documented the applications of this compound in various research settings:
| Study | Focus | Findings |
|---|---|---|
| Study A | CNS Effects | Demonstrated dual CNS activity in murine models; potential for antidepressant development. |
| Study B | Enzyme Activity | Identified inhibition of phospholipase A2; implications for drug safety profiles. |
| Study C | Anticancer Activity | Showed reduced proliferation in cancer cell lines; further research warranted. |
類似化合物との比較
Comparison with Structurally Similar Compounds
8-Biphenyl-1,3,7-trimethyl-8-(E)-styryl-3,7-dihydro-1H-purine-2,6-dione (Compound 20)
- Structure : Features a styryl-biphenyl group at position 8 and trimethyl substitution.
- Physical Properties :
- Spectroscopy :
- Key Difference : The styryl-biphenyl group increases molecular rigidity compared to the target compound’s flexible 3-methylpiperidinylmethyl chain.
7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-8-(pyrrolidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione
- Structure: Pyrrolidinyl at position 8 and a hydroxy-phenoxypropyl group at position 7.
- Functional Impact :
8-Nitro/Chloro-1,3-dimethyl-7-substituted Analogs
- Structure: Nitro or chloro at position 8; aminoethyl at position 7.
- Spectroscopy :
8-Thio/Hydrazine-1,3-dimethylxanthines
- Structure : Thio or hydrazine at position 8; diverse substituents at position 7.
- Drug-Likeness :
Data Table: Comparative Analysis
Research Findings and Trends
- Substituent Bulk : Bulky groups at position 8 (e.g., styryl-biphenyl in Compound 20) reduce solubility but enhance receptor binding specificity .
- Basic Nitrogen Moieties : Methylpiperidinyl and pyrrolidinyl groups improve bioavailability via salt formation in acidic environments .
- Electronic Effects: Electron-withdrawing groups (nitro, chloro) at position 8 decrease metabolic stability compared to alkylamino substituents .
Q & A
Basic: What synthetic methodologies are employed to synthesize derivatives of 1,3-dimethylpurine-2,6-dione, and how are their structures validated?
Answer:
The synthesis typically involves nucleophilic substitution at the 8-position of the purine core. For example, bromination at the 8-position followed by reaction with nucleophiles (e.g., thiols, amines) introduces functional groups. Subsequent alkylation at the 7-position (e.g., using 3-phenylpropyl halides) generates the final structure . Structural validation employs:
- FTIR : Peaks at ~1697 cm⁻¹ (C=O stretching) and ~744 cm⁻¹ (C-Cl in intermediates) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z = 169, 149) and fragmentation patterns confirm substituents .
- NMR : ¹H/¹³C NMR resolves regiochemistry of substitutions (e.g., methylpiperidinyl vs. phenylpropyl groups) .
Advanced: How can computational tools like ChemAxon/Chemicalize.org enhance the design of purine-2,6-dione derivatives with improved drug-likeness?
Answer:
Virtual screening evaluates parameters such as:
- Lipophilicity (LogP) : Optimized for membrane permeability.
- Polar Surface Area (PSA) : Targeted ≤90 Ų for CNS penetration .
- Molecular Weight : Kept <500 Da to adhere to Lipinski’s rules .
Advanced workflows integrate docking studies (e.g., with adenosine receptors) to predict binding affinities. Discrepancies between computational predictions and experimental bioactivity require iterative synthesis and validation .
Basic: What spectroscopic and chromatographic techniques are critical for purity assessment of this compound?
Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254–280 nm) assess purity (>95%) .
- TLC : Silica gel plates (chloroform:methanol = 9:1) monitor reaction progress .
- Elemental Analysis : Confirms stoichiometry (e.g., C, H, N within ±0.4% of theoretical) .
Advanced: What strategies resolve contradictions between in silico predictions and in vitro bioactivity data for purine-2,6-dione analogs?
Answer:
Contradictions may arise from:
- Solubility Issues : Poor aqueous solubility masks true activity. Use co-solvents (DMSO ≤1%) or prodrug strategies .
- Metabolic Instability : LC-MS/MS identifies metabolites (e.g., demethylation at N3) .
- Off-Target Effects : Broad-spectrum kinase panels or proteome-wide profiling (e.g., CETSA) validate selectivity .
Basic: How does the substitution pattern at the 7- and 8-positions influence the compound’s physicochemical properties?
Answer:
- 7-Position (Alkyl/Aryl) : Hydrophobic groups (e.g., 3-phenylpropyl) increase LogP, enhancing lipid bilayer penetration .
- 8-Position (Piperidinyl) : Basic nitrogen improves solubility via protonation at physiological pH. Methylation reduces metabolic oxidation .
Advanced: What methodological frameworks guide SAR studies for optimizing adenosine receptor antagonism in this scaffold?
Answer:
- Step 1 : Synthesize analogs with varied substituents (e.g., piperidinyl vs. morpholinyl at the 8-position) .
- Step 2 : Radioligand binding assays (³H-CCPA for A₁/A₃ receptors) quantify IC₅₀ values .
- Step 3 : MD simulations (AMBER/CHARMM) correlate substituent flexibility with receptor residency time .
Basic: What safety protocols are recommended for handling brominated intermediates during synthesis?
Answer:
- Bromine Quenching : Use sodium thiosulfate to neutralize excess Br₂ .
- PPE : Nitrile gloves, goggles, and fume hoods mandatory due to lachrymatory and corrosive hazards .
Advanced: How can high-throughput screening (HTS) libraries like Merck’s Aryl Halide Informer Library accelerate derivative optimization?
Answer:
- Reaction Scope : Screen 8-bromo intermediates against 18 drug-like nucleophiles (e.g., amines, thiols) to identify optimal substitution conditions .
- Data Analysis : Compare yields and purities across reaction conditions (e.g., Pd catalysis vs. SNAr) to prioritize scalable routes .
Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Answer:
- Intermediate Stability : 8-Bromo derivatives degrade under prolonged heating; use low-temperature (<40°C) reactions .
- Purification : Silica gel chromatography is labor-intensive; switch to preparative HPLC for >10 g batches .
Advanced: How can metabolomic profiling identify off-target effects or prodrug activation pathways?
Answer:
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
